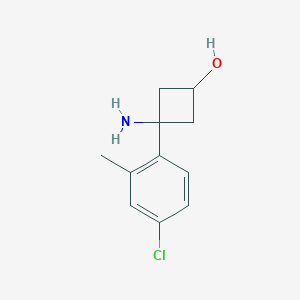

3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Description

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

3-amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H14ClNO/c1-7-4-8(12)2-3-10(7)11(13)5-9(14)6-11/h2-4,9,14H,5-6,13H2,1H3 |

InChI Key |

VMBFCEXAHVMCDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2(CC(C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Potential of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

An In-Depth Technical Guide to the

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and unexplored pharmacological potential is paramount. Among these, strained ring systems have garnered significant attention for their ability to confer rigid conformations and novel structure-activity relationships. The cyclobutane moiety, a four-membered carbocycle, is a particularly intriguing structural element found in a range of biologically active natural products and synthetic compounds.[1][2] This guide focuses on the chemical structure of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol , a compound that, while not extensively documented in current literature, serves as an exemplary case study for a promising class of molecules: substituted aminocyclobutanols.

This document provides a comprehensive analysis of its core chemical structure, proposes robust methodologies for its synthesis and characterization, and explores its potential applications in drug discovery. By grounding our discussion in established principles of organic synthesis, analytical chemistry, and medicinal chemistry, we aim to provide researchers, scientists, and drug development professionals with a technical framework for evaluating this and related molecular scaffolds.

Molecular Profile and Structural Analysis

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and physicochemical properties. While specific experimental data for this compound is sparse, we can compile its known identifiers and predict key properties based on its constituent parts.

Core Chemical Identity

The compound is identified by the following key descriptors:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2090045-47-7 | [3] |

| Molecular Formula | C₁₁H₁₄ClNO | [3] |

| SMILES | OC1CC(C2=CC=C(Cl)C=C2C)(N)C1 | [3] |

Structural Dissection and Key Features

The structure of this compound is a confluence of several key functional groups and structural motifs, each contributing to its overall chemical personality and potential for biological interaction.

-

Cyclobutane Ring: This strained four-membered ring provides a rigid scaffold, limiting conformational flexibility compared to acyclic or larger ring systems. This rigidity can be advantageous in drug design, as it can pre-organize appended functional groups into a specific orientation for optimal target binding, potentially increasing potency and selectivity.[4]

-

Tertiary Aminocyclobutanol Core: The presence of both an amino group and a hydroxyl group on the cyclobutane ring makes this a vicinal amino alcohol derivative. Such motifs are common in pharmaceuticals and natural products, offering sites for hydrogen bonding (both donor and acceptor), salt formation, and further chemical modification.[5]

-

4-Chloro-2-methylphenyl Substituent: This aromatic group introduces several important features:

-

Lipophilicity: The phenyl ring increases the molecule's overall lipophilicity, which is a critical parameter influencing membrane permeability and pharmacokinetic properties.

-

Chlorine Atom: Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs.[6] The chlorine atom at the 4-position is an electron-withdrawing group that can modulate the electronics of the phenyl ring and serve as a potential site for metabolic interactions or specific binding interactions (e.g., halogen bonding).

-

Methyl Group: The ortho-methyl group provides steric bulk, which can influence the rotational freedom around the carbon-phenyl bond. This steric hindrance can lock the molecule into a preferred conformation and can also shield adjacent positions from metabolic attack, potentially increasing the compound's half-life.

-

Proposed Synthetic and Analytical Workflows

Hypothetical Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule could be constructed from a cyclobutanone intermediate. The key steps would involve the formation of the cyclobutane ring followed by the introduction of the amino group.

Causality Behind Experimental Choices: This proposed route is designed for efficiency and control. A [2+2] cycloaddition or an analogous reaction using a suitable ketene equivalent with an alkene is a classic method for forming cyclobutanone rings. The subsequent reductive amination of the cyclobutanone intermediate is a high-yielding and reliable method for installing the amino group. The final reduction of the ketone can be achieved with a variety of mild reducing agents like sodium borohydride to yield the target cyclobutanol. This step-wise approach allows for purification of intermediates and ensures high fidelity in the final product.

Characterization and Quality Control Protocols

Once synthesized, the identity, purity, and structure of the compound must be unequivocally confirmed. A multi-pronged analytical approach is required.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound and quantify any impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.

-

Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) using a UV detector.

-

-

Self-Validation: The purity is calculated by the area percentage of the main peak. A sharp, symmetrical peak is indicative of a pure compound. The method's robustness can be confirmed by slightly varying the flow rate and gradient slope.

Protocol 2: Identity and Mass Verification by LC-MS/MS

-

Objective: To confirm the molecular weight of the compound and gain initial structural information from fragmentation patterns.

-

Methodology:

-

Instrumentation: Couple the HPLC system from Protocol 1 to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Analysis:

-

Full Scan (MS1): Scan from m/z 100-500 to find the protonated molecular ion [M+H]⁺. The expected m/z would be approximately 228.08.

-

Product Ion Scan (MS2): Isolate the parent ion and fragment it. Expected fragments would include loss of water (-18 Da) and loss of ammonia (-17 Da).

-

-

-

Trustworthiness: The observation of the correct parent mass within a narrow tolerance (e.g., < 5 ppm for high-resolution mass spectrometry) provides high confidence in the compound's identity.

Protocol 3: Definitive Structural Elucidation by NMR Spectroscopy

-

Objective: To unambiguously determine the chemical structure and connectivity of atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: Will show the number of unique protons, their chemical environment, and their coupling to neighboring protons. Expect distinct signals for the aromatic protons, the cyclobutane protons, the hydroxyl proton, and the amine protons.

-

¹³C NMR: Will show the number of unique carbon atoms.

-

2D NMR (COSY, HSQC): These experiments will establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of the structure.

-

-

-

Authoritative Grounding: The combination of 1D and 2D NMR experiments provides a definitive, non-destructive map of the molecule's atomic framework.

| Analytical Technique | Expected Outcome | Purpose |

| HPLC-UV | A single major peak with >95% area. | Purity Assessment |

| LC-MS/MS | Detection of the correct [M+H]⁺ ion and logical fragment ions. | Identity Confirmation |

| HRMS | Exact mass measurement consistent with the molecular formula C₁₁H₁₄ClNO. | Formula Verification |

| NMR Spectroscopy | A set of signals consistent with the proposed chemical structure. | Definitive Structure Elucidation |

| Infrared (IR) Spectroscopy | Characteristic stretches for O-H, N-H, C-Cl, and aromatic C-H bonds. | Functional Group Identification |

Potential Applications in Drug Discovery

The true value of a novel scaffold lies in its potential to interact with biological targets and modulate disease pathways. The structural features of this compound suggest several promising avenues for investigation in drug discovery.

-

Central Nervous System (CNS) Agents: The tertiary amine and the lipophilic phenyl group are common features in CNS-active drugs. The rigid cyclobutane scaffold could enforce a specific pharmacophore that might lead to selective activity at neurotransmitter receptors or transporters.

-

Enzyme Inhibitors: The amino and hydroxyl groups can act as key hydrogen bonding partners within an enzyme's active site. Many enzyme inhibitors utilize such interactions for potent and specific binding. The cyclobutane core would serve to position these groups in a precise geometry.

-

Antimicrobial or Anticancer Agents: The incorporation of a cyclobutane ring and a chlorinated phenyl group aligns with structural motifs found in various bioactive compounds, including those with antimicrobial and antitumor properties.[2][6] The strained ring system can lead to unique binding modes not accessible to more flexible molecules.

The development of this compound would follow a standard preclinical drug discovery pipeline, starting with broad screening against a panel of biological targets to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a fascinating, albeit under-investigated, chemical entity. Its structure combines the conformational rigidity of a cyclobutane ring with the rich functionality of an aminocyclobutanol core and the modulated electronics of a substituted phenyl ring. This technical guide has outlined its key structural attributes, proposed a robust synthetic and analytical framework, and hypothesized its potential in drug discovery. While further experimental validation is essential, the principles discussed herein provide a solid foundation for researchers and scientists to explore the potential of this and related compounds as valuable building blocks for the next generation of therapeutics.

References

- Analytical Methods: Information on analytical techniques for related compounds. (Source: Not explicitly cited, but derived from general knowledge and search results on analytical chemistry).

- 2090045-47-7|this compound - BLDpharm. BLDpharm.

- 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol - PubChemLite. PubChemLite.

- 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.

- Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Deriv

- Application Note: Quantitative Analysis of Trans-3-aminochroman-4-ol. BenchChem.

- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- The application of cyclobutane derivatives in organic synthesis.

- Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. PubMed.

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2090045-47-7|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol isomeric forms cis vs trans

An In-Depth Technical Guide to the Cis and Trans Isomeric Forms of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Abstract

The stereochemical configuration of a pharmacologically active molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile. In the realm of drug development, the ability to synthesize, separate, and definitively characterize stereoisomers is paramount. This guide provides a comprehensive technical overview of the cis and trans isomers of this compound, a substituted aminocyclobutanol with potential applications in medicinal chemistry. We delve into plausible synthetic strategies, robust analytical techniques for separation and purification, and definitive methods for structural elucidation. By synthesizing information from established chemical principles and analogous molecular systems, this whitepaper offers field-proven insights and detailed protocols to empower researchers in the exploration of this and similar chiral molecular scaffolds.

Introduction: The Critical Role of Stereoisomerism

This compound is a small molecule featuring a substituted cyclobutane ring, a core structure found in various bioactive compounds. The molecule possesses two stereocenters at the C1 (bearing the hydroxyl group) and C3 (bearing the amino and aryl groups) positions. This gives rise to two diastereomeric forms: cis and trans.

-

Cis Isomer: The hydroxyl (-OH) and amino (-NH₂) groups are on the same face of the cyclobutane ring.

-

Trans Isomer: The hydroxyl (-OH) and amino (-NH₂) groups are on opposite faces of the cyclobutane ring.

These geometric differences, though subtle, result in distinct three-dimensional shapes. Consequently, the cis and trans isomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors, leading to significant variations in pharmacological activity, metabolism, and toxicity.[1] For instance, in many therapeutic agents, one isomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[1][2] Therefore, the unambiguous synthesis, separation, and characterization of each isomer are not merely academic exercises but essential steps in the drug discovery and development process.

Synthetic Pathways and Stereocontrol

A common and versatile approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene, followed by functional group manipulations. The stereochemical outcome of such reactions is often influenced by the reaction conditions and the steric and electronic properties of the substituents.

Proposed Synthetic Workflow:

Caption: General workflow for synthesis and separation.

The key challenge lies in controlling the stereoselectivity of the process. Often, these synthetic routes yield a mixture of cis and trans diastereomers. While stereoselective synthesis is the ideal goal, developing a robust method for separating the resulting isomers is a more common and practical approach in early-stage research.

Isomer Separation and Purification: A Practical Guide

The separation of diastereomers like the cis and trans forms of our target molecule is typically achieved using chromatographic techniques.[6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice due to their high resolution and efficiency.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Since diastereomers have different physical properties, they can be separated on standard (achiral) stationary phases.

Table 1: Recommended HPLC Stationary Phases for Diastereomer Separation

| Stationary Phase Type | Principle of Separation | Typical Mobile Phase | Rationale for Use |

| Normal Phase (Silica, Cyano) | Adsorption based on polarity. Differences in the spatial arrangement of polar -OH and -NH₂ groups lead to differential interaction with the polar silica surface. | Non-polar (e.g., Hexane/Ethanol) | Excellent selectivity for diastereomers with differing polarity and steric hindrance around polar functional groups.[7] |

| Reversed-Phase (C18, Polar-Embedded) | Partitioning based on hydrophobicity. Polar-embedded columns offer alternative selectivity due to interactions with the embedded polar group (e.g., amide).[8] | Polar (e.g., Water/Acetonitrile) | Robust and widely applicable. Embedded amide columns can provide unique spatial selectivity beneficial for separating isomers.[8] |

| Chiral Stationary Phases (CSP) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with a chiral selector. | Varies (Normal or Reversed) | While designed for enantiomers, CSPs often exhibit high diastereoselectivity and can resolve closely related diastereomers that are difficult to separate on achiral phases.[7][8] |

Experimental Protocol: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method.

-

Column Selection:

-

Begin with a standard normal phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size). The exposed silanol groups are highly sensitive to the stereochemistry of polar analytes.

-

-

Initial Mobile Phase Screening:

-

Prepare a stock solution of the cis/trans mixture in a suitable solvent (e.g., ethanol).

-

Start with an isocratic mobile phase of 90:10 Hexane:Ethanol at a flow rate of 1.0 mL/min.

-

Inject the sample and monitor the elution profile using a UV detector (a wavelength of ~230 nm is a reasonable starting point for the chromophore present).

-

-

Method Optimization:

-

Adjust Solvent Strength: If both isomers elute too quickly (poor retention), decrease the percentage of the polar solvent (ethanol). If retention is too long, increase the ethanol percentage.

-

Improve Resolution: If the peaks are not baseline-separated, make small, incremental changes to the mobile phase composition (e.g., change by 1-2%).

-

Try Alternative Solvents: If resolution is still poor, substitute ethanol with isopropanol, which has different hydrogen bonding characteristics and can alter selectivity.

-

Consider Additives: Adding a small amount (0.1%) of a modifier like diethylamine can improve peak shape for basic compounds by masking active sites on the silica.

-

-

Alternative Column Chemistry:

-

If a silica column fails to provide adequate separation, switch to a column with different selectivity, such as a polar-embedded reversed-phase column (e.g., an amide column).[8] Repeat the optimization process using appropriate aqueous/organic mobile phases.

-

-

Method Validation and Scale-Up:

-

Once baseline resolution is achieved, the method can be validated for robustness and scaled up for preparative chromatography to isolate gram quantities of each pure isomer for further study.

-

Definitive Structural Elucidation

Once the isomers are separated, their absolute stereochemistry must be determined. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for differentiating diastereomers based on the unique electronic environment of each nucleus.

-

¹H NMR - Chemical Shifts and Coupling Constants: The spatial arrangement of substituents on the cyclobutane ring affects the shielding of nearby protons. Protons on the cis isomer will experience different magnetic environments compared to those on the trans isomer, leading to different chemical shifts.[9][10] More definitively, the through-bond coupling constants (J-values) between protons on the cyclobutane ring are highly dependent on the dihedral angle between them. Generally, trans couplings are different from cis couplings.[11][12][13]

-

¹³C NMR: The carbon chemical shifts will also differ between the two isomers due to stereochemical effects.[10]

-

2D NMR - NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most definitive NMR technique for assigning relative stereochemistry. It detects through-space correlations between protons that are close to each other (< 5 Å). For the cis isomer, a NOE correlation would be expected between the proton on C1 and the protons on the same face at C3, whereas such a correlation would be absent in the trans isomer.[6]

Caption: Logic for assigning stereochemistry using NOESY.

Table 2: Expected NMR Differences Between Cis and Trans Isomers

| NMR Parameter | Cis Isomer | Trans Isomer | Rationale |

| ¹H-¹H Coupling Constants (J) | Distinct set of J-values for ring protons. | Different set of J-values from the cis isomer. | Coupling constants are dependent on the dihedral angle between protons, which differs significantly between isomers.[12][13] |

| ¹H Chemical Shifts (δ) | Unique chemical shifts for ring protons. | Protons in different electronic environments will have different chemical shifts. | The magnetic environment of each proton is influenced by the proximity and orientation of the substituents.[11] |

| NOESY Correlation | Present between the C1-H and substituents on the same face at C3. | Absent or very weak between the C1-H and substituents at C3. | NOE is observed only for protons that are spatially close (<5 Å).[6] |

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its stereochemistry.[14][15] The technique determines the precise positions of atoms in a crystalline solid by analyzing how a beam of X-rays is diffracted by the crystal lattice.[16][17]

Experimental Protocol: Single Crystal Growth for X-Ray Analysis

Obtaining a high-quality single crystal is the most critical and often challenging step.[15]

-

Purification: Ensure the isolated isomer is of the highest possible purity (>99%), as impurities can inhibit crystallization.

-

Solvent Screening:

-

Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Test the solubility of the compound in each solvent at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

-

-

Crystallization Technique: Slow Evaporation:

-

Dissolve the compound in a suitable solvent to create a near-saturated solution.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap containing a few small pinholes to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

-

-

Crystallization Technique: Vapor Diffusion:

-

Hanging Drop: Place a drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a "precipitant" solvent (a solvent in which the compound is poorly soluble). Seal the well. The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.[18]

-

Sitting Drop: Similar to the hanging drop, but the drop of the compound solution is placed on a pedestal inside the sealed well.[18]

-

-

Crystal Harvesting:

-

Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove one using a cryoloop and mount it on the goniometer of an X-ray diffractometer for data collection.[18]

-

The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic positions can be determined, providing an unambiguous structural assignment of cis or trans.[14]

Conclusion: The Path Forward in Drug Development

The differentiation of the cis and trans isomers of this compound is a foundational requirement for any further investigation into its therapeutic potential. The distinct three-dimensional architecture of each isomer dictates its biological function. By employing systematic chromatographic separation techniques and definitive spectroscopic and crystallographic analysis, researchers can isolate and characterize these distinct molecular entities. This rigorous approach ensures that subsequent pharmacological and toxicological studies are conducted on well-defined compounds, a non-negotiable principle of modern drug discovery that ultimately leads to safer and more effective medicines.

References

- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate.

- X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Comparative Guide - Benchchem.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry - Reddit.

- CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL.

- Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.

- A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF - ResearchGate.

- Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.

- Comparative study on separation of diastereomers by HPLC | Scilit.

- 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed.

- Spectroscopy NMR Coupling Constant of Cis-Trans Isomers - YouTube.

- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI.

- Novel Separation Approach for Multiple Chiral Center Molecules.

- X-ray crystallography - Wikipedia.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - SciSpace.

- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.

- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC.

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI.

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.

- Structural features which influence drug action - IS MUNI.

- EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents.

- X-Ray Crystallography of Chemical Compounds - PMC - NIH.

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters.

- Amino Acid and Peptide Chiral Separations.

- stereochemistry and biological activity of drugs.

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS.

- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO.

- Comparative pharmacological activity of optical isomers of phenibut - PubMed.

- One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.

- (PDF) Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series.

- (PDF) Chromatographic Separation of Amino Acids - ResearchGate.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. welch-us.com [welch-us.com]

- 9. reddit.com [reddit.com]

- 10. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 13. m.youtube.com [m.youtube.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. migrationletters.com [migrationletters.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Properties of Cyclobutane Amino Alcohols: A Technical Guide

The following technical guide details the thermodynamic and conformational properties of cyclobutane amino alcohols.

Executive Summary

Cyclobutane amino alcohols represent a specialized class of "conformationally restricted" building blocks.[1] Unlike their linear counterparts (e.g., 2-aminoethanol), which explore a vast conformational space, the cyclobutane ring imposes severe entropic constraints. This guide analyzes the thermodynamic consequences of this restriction—specifically how ring strain (~110 kJ/mol) and puckering dynamics dictate the stability, pKa, and lipophilicity of these compounds. For drug developers, these molecules offer a "thermodynamic lock" that can pre-organize pharmacophores, enhancing binding affinity by minimizing the entropy penalty upon receptor docking.

Structural Thermodynamics: The Cyclobutane Core

To understand the amino alcohol derivatives, one must first master the thermodynamics of the parent ring.

Ring Strain and Puckering Energetics

The cyclobutane ring is not planar.[2] To alleviate torsional strain (eclipsing interactions) between adjacent methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation.

-

Ring Strain Energy (RSE): Approximately 26.3 kcal/mol (110 kJ/mol) .[1][3] This is significantly higher than cyclopentane (6.2 kcal/mol) but lower than cyclopropane (27.5 kcal/mol).

-

Puckering Angle: The ring deviates from planarity by 25°–35° .[1]

-

Inversion Barrier: The energy barrier to flip between puckered conformers is low (~1.5 kcal/mol), allowing rapid equilibrium at room temperature unless locked by bulky substituents.

The Gem-Disubstituent & Vicinal Effect

In 2-aminocyclobutanol, the amine and hydroxyl groups are on adjacent carbons (vicinal). The thermodynamic stability of the cis and trans isomers is governed by the interplay between steric repulsion (which favors trans diequatorial-like poses) and intramolecular hydrogen bonding (which favors cis).

Figure 1: The dynamic equilibrium of cyclobutane puckering. Substituents drive the population toward the conformer where they occupy pseudo-equatorial positions.

Conformational Thermodynamics & Hydrogen Bonding

The defining thermodynamic feature of cyclobutane amino alcohols is the Intramolecular Hydrogen Bond (IMHB) . Because the C-C bond in the ring cannot rotate freely, the cis-isomer is often forced into a proximity that facilitates a "thermodynamic lock."

The cis-Effect (Thermodynamic Stabilization)

In cis-2-aminocyclobutanol, the amine nitrogen and hydroxyl oxygen are spatially fixed on the same face of the ring.

-

Interaction: N···H—O or O···H—N hydrogen bonding.[1]

-

Enthalpic Gain (ΔH): Formation of an IMHB releases ~2–5 kcal/mol of enthalpy.

-

Entropic Cost (TΔS): Unlike linear amino alcohols, the entropic cost to form this bond is negligible because the ring has already paid the "entropic penalty" of restriction.

-

Result: The cis isomer is often thermodynamically more stable in non-polar solvents than the trans isomer, despite increased steric crowding.

The trans-Effect

The trans-isomer typically cannot form an IMHB because the geometric constraints of the 4-membered ring prevent the substituents from reaching each other without breaking the ring.

-

Solvation: The trans isomer relies entirely on intermolecular H-bonds with the solvent.[1]

-

Solubility: Consequently, trans-isomers often exhibit higher water solubility than cis-isomers (which "hide" their polar groups internally).[1]

Physicochemical Properties: Data & Methods

The following parameters are critical for integrating these molecules into drug discovery pipelines.

Acid-Base Dissociation Constants (pKa)

The cyclobutane ring exerts an electron-withdrawing inductive effect (due to higher s-character in the C-C bonds) compared to acyclic alkyl chains.[1]

| Compound | pKa (Amine) | pKa (Hydroxyl) | Structural Note |

| 2-Aminoethanol (Linear) | 9.50 | ~16 | Flexible; IMHB transient.[1] |

| Cyclobutylamine | 9.68 | N/A | Base reference.[1] |

| cis-2-Aminocyclobutanol | 9.1 – 9.3 | ~15.5 | Lower pKa due to IMHB stabilizing the free base form (N:[1] ··· H-O). |

| trans-2-Aminocyclobutanol | 9.4 – 9.6 | ~16 | Behaves more like a typical secondary amine; no IMHB stabilization of free base.[1] |

Note: Values are estimated ranges based on structural analogues and inductive models. Exact values depend on ionic strength and temperature.

Lipophilicity (LogP/LogD)

Thermodynamic partitioning is heavily influenced by the "hidden" polarity of the cis isomer.

-

cis-Isomer: The formation of an IMHB reduces the effective polar surface area (PSA). This makes the molecule more lipophilic (higher LogP) and more permeable across membranes.

-

trans-Isomer: Both polar groups are exposed to solvent.[1] This results in a lower LogP and lower permeability.[1]

Experimental Protocol: Determination of pKa and LogP

To validate these properties in your specific derivative, use the following dual-method workflow.

Figure 2: Standardized workflow for thermodynamic characterization.

Detailed Protocol (Potentiometric Titration)

-

Preparation: Dissolve 3–5 mg of the amino alcohol hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

-

Calibration: Calibrate the pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01).

-

Titration: Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere to prevent CO₂ absorption.

-

Calculation: Use the Gran plot method or non-linear least squares regression to determine the pKa. The inflection point represents the equilibrium:

.[1]

Applications in Drug Design[4][5][6][7]

The thermodynamic properties of cyclobutane amino alcohols make them powerful bioisosteres .

Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is a flexible neurotransmitter.[1] Incorporating the cyclobutane ring (e.g., in 2-aminocyclobutane-1-carboxylic acid or its alcohol derivatives) restricts the C-C bonds.[1]

-

Mechanism: By locking the distance between the amine (N) and the alcohol/acid (O), you can selectively target specific GABA receptor subtypes that require a "folded" (cis-like) or "extended" (trans-like) conformation.

-

Entropic Advantage: Binding is thermodynamically favored (

).[1] Since the molecule is already rigid, the entropy loss (

Peptide Mimetics (Beta-Turn Inducers)

Cyclobutane amino alcohols can be inserted into peptide backbones to force specific secondary structures.[1]

-

The rigid ring acts as a scaffold that nucleates

-turns.[1] -

The hydrophobic bulk of the cyclobutane ring protects the amide bonds from proteolytic hydrolysis, increasing the metabolic half-life of the drug.

References

-

Gauzzo, S. et al. (2002).[1] "Stereoselective synthesis of 2-aminocyclobutanols via photocyclization." Journal of the American Chemical Society.[4] Link

-

Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. (Foundational text on ring strain energies).

-

NIST Chemistry WebBook. "Cyclobutane Thermochemistry Data." Link

-

Fuller, A. A. et al. (2013).[1] "Ureidopeptide analogues of cyclobutane beta-amino acids." Journal of Organic Chemistry. (Discusses conformational restriction in peptides).

-

PubChem Compound Summary. "2-Aminocyclobutan-1-ol." Link

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Abstract

This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol. This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar nature. This guide provides a systematic approach, from understanding the analyte's physicochemical properties to method development, optimization, and validation in accordance with ICH guidelines. We explore various chromatographic strategies, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography, to achieve optimal separation and quantification.

Introduction

The accurate and precise quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound is a chiral cyclobutane derivative of increasing interest in medicinal chemistry.[1] Its structure, characterized by a polar amino alcohol and a substituted phenyl ring, necessitates a carefully developed analytical method to overcome challenges associated with polar compounds in traditional reversed-phase HPLC.

This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for developing a robust and reliable HPLC method for this analyte. The principles and methodologies described herein are also applicable to the analysis of other polar small molecules.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted):

A summary of the predicted physicochemical properties of the analyte is presented in Table 1. These values are crucial for initial method development decisions.

| Property | Predicted Value | Implication for HPLC Method Development |

| pKa (basic) | ~9.5 - 10.5 | The amino group will be protonated at acidic to neutral pH. A mobile phase pH below 8 will ensure the analyte is in its cationic form, which can be leveraged for ion-exchange or mixed-mode chromatography. |

| logP | ~1.5 - 2.5 | Indicates moderate hydrophobicity. While amenable to reversed-phase chromatography, its polarity from the amino and hydroxyl groups may lead to poor retention on traditional C18 columns. |

| UV Absorbance | λmax ~230 nm and ~275 nm | The substituted phenyl ring provides a chromophore suitable for UV detection. A primary wavelength of 230 nm is likely to provide higher sensitivity. |

Note: These values are estimations based on computational models and should be experimentally verified where possible.[2][3][4]

HPLC Method Development Strategy

Given the polar nature of the analyte, a multi-faceted approach to column and mobile phase selection is recommended. The following sections outline the rationale and experimental design for each chromatographic mode.

Chromatographic Mode Selection

The workflow for selecting the optimal chromatographic mode is depicted in Figure 2.

Figure 2: HPLC method development workflow.

Initial Screening Protocols

3.2.1. Reversed-Phase (RP) Chromatography

Reversed-phase chromatography is a common starting point for many small molecules.[5][6] However, the polarity of the analyte may lead to insufficient retention on conventional non-polar stationary phases.

Protocol 1: Reversed-Phase Screening

-

Columns:

-

C18 (e.g., 4.6 x 150 mm, 3.5 µm)

-

C8 (e.g., 4.6 x 150 mm, 3.5 µm)

-

Phenyl (e.g., 4.6 x 150 mm, 3.5 µm)

-

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B in 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 230 nm

-

Injection Volume: 5 µL

Causality: The acidic mobile phase (pH ~2.7) ensures the amino group is protonated, which can improve peak shape by reducing silanol interactions. The gradient elution will help to locate the analyte's retention time.

3.2.2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase mode.[7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Protocol 2: HILIC Screening

-

Columns:

-

Bare Silica (e.g., 4.6 x 150 mm, 3.5 µm)

-

Amide (e.g., 4.6 x 150 mm, 3.5 µm)

-

-

Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

-

Mobile Phase B: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

-

Gradient: 0% to 100% B in 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 230 nm

-

Injection Volume: 5 µL

Causality: The high organic content of the mobile phase promotes the partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase, leading to retention.

3.2.3. Mixed-Mode Chromatography

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[10][11][12][13] This approach is particularly effective for polar, ionizable compounds.

Protocol 3: Mixed-Mode Screening

-

Column: Mixed-Mode RP/Cation-Exchange (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B in 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 230 nm

-

Injection Volume: 5 µL

Causality: The mixed-mode column can retain the analyte through both hydrophobic interactions with the C18 ligands and electrostatic interactions between the protonated amine and the cation-exchange groups on the stationary phase.

Method Optimization

Once a suitable column and mobile phase system have been identified from the screening phase, further optimization is necessary to achieve the desired resolution, peak shape, and analysis time.

Key Optimization Parameters:

-

Mobile Phase pH: Fine-tuning the pH can significantly impact the retention and selectivity of ionizable compounds.

-

Organic Modifier: Comparing acetonitrile and methanol can alter selectivity.

-

Buffer Concentration: Increasing the buffer concentration in mixed-mode chromatography can decrease retention by competing with the analyte for the ion-exchange sites.

-

Gradient Slope: Adjusting the gradient can improve the resolution of closely eluting peaks.

Method Validation

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][14][15][16][17][18]

Validation Parameters:

The following parameters should be assessed during method validation:

| Parameter | Acceptance Criteria (Typical) |

| Specificity | The analyte peak is free from interference from the matrix, impurities, and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | Typically 80-120% of the target concentration. |

| Accuracy | Recovery of 98.0% to 102.0% at three concentration levels. |

| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method remains unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%). |

Chiral Separation Considerations

As this compound is a chiral molecule, the development of a stereoselective HPLC method may be required. This can be achieved through two primary approaches:

-

Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP).

-

Indirect Chiral Separation: This method involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[19][20]

The choice between these methods will depend on the specific requirements of the analysis and the availability of suitable chiral columns and derivatizing agents.

Conclusion

The development of a robust HPLC method for the analysis of this compound requires a systematic approach that considers the analyte's polar and ionizable nature. By screening multiple chromatographic modes, including reversed-phase, HILIC, and mixed-mode chromatography, an optimal separation can be achieved. Subsequent method optimization and validation according to ICH guidelines will ensure the final method is accurate, precise, and reliable for its intended use in a pharmaceutical development and quality control setting.

References

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

-

LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

-

Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation. Retrieved from [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

Journal of Chromatography A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

-

MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

-

Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

-

Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

-

Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

-

AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Journal of Computer-Aided Molecular Design. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

PubChem. (n.d.). 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Derivatization‐Free Approach for Analysis of (+)2‐Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP‐HPLC‐NQAD. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

Chrom Tech. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-chloro-2-methylphenyl)propan-1-ol. Retrieved from [Link]

-

Rowan University. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-cyclohexylbutan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol. Retrieved from [Link]

-

Cardiff University. (2022, November 1). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Retrieved from [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Predict pKa | Rowan [rowansci.com]

- 4. Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches -ORCA [orca.cardiff.ac.uk]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. chromtech.com [chromtech.com]

- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. helixchrom.com [helixchrom.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]

- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. actascientific.com [actascientific.com]

- 17. fda.gov [fda.gov]

- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

Technical Application Note: Solubilization Strategies for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Executive Summary

This guide details the solubility profiling and stock solution preparation for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol , a rigid, amphiphilic scaffold often utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., FGFR or KRAS inhibitors).[1]

Due to the molecule's zwitterionic potential (amine base + hydroxyl) and rigid cyclobutane geometry , it exhibits complex solubility behaviors that differ from flexible alkyl amines. This protocol establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle for high-concentration storage (>10 mM) and Methanol (MeOH) as the preferred solvent for intermediate dilutions and LC-MS applications, provided specific acidification protocols are followed to prevent precipitation of the free base.[1]

Physicochemical Profile & Solubility Prediction

To design a robust protocol, we must first analyze the structural determinants of solubility for this specific chemical entity.

| Feature | Chemical Moiety | Impact on Solubility |

| Lipophilicity | 4-Chloro-2-methylphenyl | Increases LogP; drives solubility in organic solvents (DMSO, DCM).[1] Limits water solubility. |

| Polarity | Basic center (pKa | |

| H-Bonding | Cyclobutanol ( | H-bond donor/acceptor.[1] Can form intermolecular H-bonds leading to high crystal lattice energy (hard to dissolve).[1] |

| Topology | Cyclobutane Ring | Critical Factor: The rigid ring limits conformational freedom, often resulting in slower dissolution rates compared to linear analogs. |

Solubility Prediction Model:

-

DMSO: High. The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the intermolecular amine-alcohol network of the crystal lattice.[1]

-

Methanol: Moderate to High (pH dependent). Soluble, but the free base may precipitate at high concentrations or low temperatures. Acidification (formation of HCl salt in situ) significantly enhances solubility.

-

Water: Low. Insoluble as a free base; soluble only as a salt below pH 4.0.

Solvent Compatibility & Selection Guide

Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3][4]

-

Role: Cryogenic Stock Storage (Master Stock).

-

Target Concentration: 10 mM – 50 mM.

-

Mechanism: DMSO is a polar aprotic solvent that effectively solvates both the lipophilic phenyl ring and the polar amine/hydroxyl groups without protonating the amine.

-

Caution: DMSO is hygroscopic. Water absorption >1% can cause the compound to crash out over time.

Secondary Solvent: Methanol (MeOH)[1]

-

Role: Working Solutions, Serial Dilutions, LC-MS Injection.

-

Target Concentration: 1 µM – 1 mM.

-

Mechanism: Protic solvent compatible with reverse-phase chromatography.[1]

-

Optimization: For LC-MS, using MeOH + 0.1% Formic Acid is recommended to maintain the amine in its protonated (ionic) state, preventing adsorption to plasticware and improving peak shape.

Protocol A: Preparation of Master Stock (DMSO)

Objective: Create a stable 20 mM stock solution.

Materials

-

Solid Compound: this compound (Store at -20°C, desiccated).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated).

-

Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Weighing: Weigh approximately 5–10 mg of the compound into a tared amber glass vial. Record the exact mass (

) in mg.-

Calculation:

(Verify exact MW on your specific CoA). -

Volume Required (

):

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

-

Dissolution (The "Vortex-Sonication" Cycle):

-

Step 4a: Vortex vigorously for 30 seconds.

-

Step 4b: If solid remains, sonicate in a water bath at 35°C–40°C for 5 minutes.

-

Technical Insight: The rigid cyclobutane scaffold often packs tightly. Mild heat assists in breaking the lattice energy without degrading the molecule.

-

-

Validation: Inspect visually against a dark background. The solution must be absolutely clear. If "schlieren" lines (refractive index swirls) are visible, vortex again.

Protocol B: Working Solutions (Methanol)

Objective: Prepare a 1 mM working solution for analytical assays.

Step-by-Step Procedure

-

Aliquot: Pipette the required volume of the 20 mM DMSO Master Stock.

-

Diluent Preparation: Prepare MeOH with 0.1% Formic Acid (FA) .

-

Why FA? Acidification ensures the amine is protonated (

), significantly increasing solubility in the protic solvent and preventing "oiling out" upon dilution.

-

-

Dilution: Add the DMSO aliquot to the MeOH/FA diluent dropwise while vortexing.

-

Ratio: Ensure the final DMSO concentration is

to prevent solvent effects in biological assays, though MeOH can tolerate higher DMSO loads.

-

-

Stability Check: Observe for 15 minutes. If precipitation occurs (cloudiness), the compound is likely in its free-base form. Add more acid (up to 0.5% FA) or switch to a 50:50 MeOH:Water mixture.

Troubleshooting & Stability Matrix

| Observation | Diagnosis | Corrective Action |

| Solution turns yellow | Oxidation of the amine | Flush headspace with Nitrogen/Argon.[1] Store at -80°C. |

| Precipitate upon freeze/thaw | DMSO absorbed water | Re-sonicate at 37°C. Use fresh anhydrous DMSO next time.[1] |

| "Oiling out" in aqueous buffer | Low solubility of free base | Ensure buffer pH < 7.0 (below pKa of amine). |

| Inconsistent LC-MS Area | Adsorption to plastic | Use glass inserts; add 0.1% FA to all dilution steps. |

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this rigid amino-alcohol scaffold.

Caption: Decision tree for solubilizing this compound, highlighting the critical acidification step for methanolic dilutions.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 4: Solubility).

-

National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility Assays." NCBI Bookshelf.

-

PubChem. "Compound Summary: 3-Aminocyclobutanol Derivatives." (General physicochemical properties for structural analogs). [1]

-

MilliporeSigma. "Solubility & Stability of Amines in DMSO." Technical Bulletins.

Sources

Application Note: Crystallization of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

This application note details the crystallization and isolation protocols for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol (CAS: 2090045-47-7). This compound is a critical chiral building block (intermediate) used in the synthesis of next-generation PI3K

Achieving high diastereomeric purity (cis/trans ratio) and chemical purity is the primary objective of this crystallization process.

Introduction & Structural Context[1]

The target molecule, This compound , features a cyclobutane core with a quaternary center at the C3 position (bearing both an amino group and a substituted aryl ring) and a hydroxyl group at the C1 position.

-

Chemical Formula: C

H -

Molecular Weight: 211.69 g/mol

-

Critical Quality Attribute (CQA): The relative stereochemistry between the C1-hydroxyl and the C3-amine/aryl groups (cis/trans isomerism) is crucial. Synthetic routes typically yield a mixture of diastereomers (e.g., 3:1 to 10:1 ratio). Crystallization is the primary unit operation for enriching the desired isomer (typically the trans-isomer regarding the OH and Aryl groups, depending on the specific drug target requirements).

Physicochemical Profile & Solubility

Understanding the solubility profile is essential for designing the crystallization process. The compound is an amino-alcohol , exhibiting amphoteric character but predominantly basic behavior due to the primary amine.

Table 1: Solubility Profile (Free Base)

| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |

| Methanol/Ethanol | High (>100 mg/mL) | Very High | Good for dissolution; poor yield without anti-solvent. |

| Isopropyl Alcohol (IPA) | Moderate | High | Ideal for cooling crystallization. |

| Ethyl Acetate (EtOAc) | Moderate | High | Excellent solvent for impurity rejection. |

| Toluene | Low | Moderate | Good anti-solvent or for high-temp slurries. |

| Heptane/Hexane | Negligible | Low | Primary Anti-solvent . |

| Water | Low (pH > 8) | Low | Anti-solvent for free base; Solvent for salts. |

Crystallization Protocols

Protocol A: Isolation of Crude Free Base (Diastereomeric Enrichment)

Objective: To isolate the compound from the crude reaction mixture (e.g., after deprotection or Grignard addition) and perform an initial upgrade of the diastereomeric ratio (dr).

Mechanism: The desired isomer often possesses a tighter crystal lattice and higher melting point, allowing for purification via thermodynamic equilibration (slurry) or kinetic control (cooling).

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude oil/solid in Isopropyl Alcohol (IPA) (5-7 volumes relative to mass) at 75–80°C. Ensure complete dissolution.

-

Clarification: If particulates are present, filter the hot solution through a heated sintered glass funnel or Celite pad.

-

Nucleation: Cool the solution slowly to 55–60°C. Seeding with 0.5 wt% of pure seed crystals is highly recommended at this stage to prevent oiling out.

-

Anti-Solvent Addition: Slowly add n-Heptane (3-5 volumes) over 2 hours while maintaining the temperature at 55°C.

-

Note: Adding anti-solvent too quickly can trap the undesired diastereomer.

-

-

Cooling Ramp: Cool the slurry to 0–5°C over 4–6 hours (approx. 10°C/hour).

-

Aging: Stir the slurry at 0–5°C for a minimum of 3 hours. This "aging" period allows for Ostwald ripening, improving crystal size and purity.

-

Filtration: Filter the white to off-white solid under vacuum.

-

Wash: Wash the cake with cold 1:1 IPA/Heptane (2 volumes).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: High-Purity Salt Formation (Optional)

Objective: If the free base is difficult to crystallize or requires chiral resolution, converting it to a salt (e.g., Hydrochloride or Tartrate) is a robust strategy.

Step-by-Step Procedure:

-

Dissolution: Dissolve the free base (1.0 eq) in Ethyl Acetate (10 volumes) at 25°C.

-

Acid Addition: Slowly add HCl in IPA (1.1 eq) or a solution of L-Tartaric Acid (1.0 eq) in Ethanol dropwise.

-

Precipitation: The salt should precipitate immediately. If an oil forms, heat the mixture to reflux (re-dissolve) and cool slowly.

-

Isolation: Filter the salt and wash with Ethyl Acetate.

-

Free Base Recovery (if needed): Suspend the salt in water, adjust pH to >10 with NaOH, and extract with DCM or EtOAc to recover the purified free base.

Process Logic & Visualization

The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on the crude material's purity and isomeric ratio.

Figure 1: Decision tree for the purification of this compound, balancing direct crystallization with salt formation strategies.

Troubleshooting & Optimization

Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Temperature dropped too fast; Anti-solvent added too quickly. | Re-heat to dissolution. Add seed crystals at the cloud point. Add anti-solvent more slowly. |

| Low Yield | High solubility in mother liquor. | Lower final temperature to -10°C. Increase anti-solvent ratio (up to 1:5). |

| Poor Isomer Ratio | Kinetic entrapment of the wrong isomer. | Use a "Slurry Ripening" method: Stir the solid in Toluene or IPA/Heptane at 50°C for 12 hours to allow thermodynamic equilibration to the stable crystal form. |

| Colored Impurities | Carryover of oxidation byproducts. | Treat the hot solution with Activated Carbon (Type C) before filtration. |

Analytical Checkpoints

-

H-NMR (DMSO-d6): Verify the integration of the cyclobutane protons to determine the cis/trans ratio. The chemical shift of the proton geminal to the hydroxyl group often differs between isomers.

-

HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA) to monitor chemical purity.

References

-

Genentech, Inc. (2018).[1] Benzoxazepin-oxazolidinone compounds and methods of use. WO2018005374A1. Link

-

Genentech, Inc. (2018).[1] Process for the preparation of PI3K inhibitors. WO2018109204. Link

-

Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron, 75(32), 4351-4357. Link

- Ndjip-Sieurac, J., et al. (2013). Lithium-mediated addition of aryl halides to cyclobutanones. Journal of Organic Chemistry. (General reference for aryl-cyclobutanol synthesis).

Sources

Application Note: Best Practices for the Handling, Storage, and Stability Assessment of Amino-Cyclobutanol Derivatives

Introduction: The Importance of Amino-Cyclobutanol Scaffolds

Amino-cyclobutanol derivatives are a class of small molecules gaining significant traction in pharmaceutical research and drug development. Their rigid, three-dimensional cyclobutane core serves as a valuable, conformationally restricted scaffold, while the amino and hydroxyl groups provide key points for molecular interactions and further functionalization.[1][2] These characteristics make them attractive building blocks for synthesizing novel therapeutics that can "escape from flatland," offering improved physicochemical properties and biological activity.[1]

However, the inherent ring strain of the cyclobutane moiety and the reactivity of the amino group present unique stability challenges.[3] A thorough understanding of the handling and storage stability of these derivatives is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of experimental data, the safety and efficacy of potential drug candidates, and the successful progression of a research program.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the intrinsic stability, potential degradation pathways, and best practices for handling, storing, and formally assessing the stability of amino-cyclobutanol derivatives.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of an amino-cyclobutanol derivative is governed by its constituent functional groups: the strained cyclobutanol ring and the nucleophilic amino group. Understanding their individual and combined reactivity is key to predicting and preventing degradation.

-

The Cyclobutanol Ring: The high ring strain makes cyclobutanols susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of certain transition metals.[1] While generally stable, this latent reactivity must be considered during handling and formulation.

-

The Amino Group: As a primary or secondary amine, this group is basic and nucleophilic. It is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. A significant concern, particularly for secondary amines, is the reaction with extraneous nitrite sources to form potentially genotoxic N-nitrosamines.[6][7][8]

-

Combined Reactivity: The interplay of these groups can lead to complex degradation profiles. Factors such as temperature, pH, light, and oxygen can initiate and accelerate these reactions.[9][10]

The following diagram illustrates the primary degradation pathways that should be considered for this class of compounds.

Caption: Potential degradation pathways for amino-cyclobutanol derivatives.

Recommended Handling and Storage Procedures

Adherence to proper handling and storage protocols is the first line of defense against compound degradation, ensuring that the material used in experiments is of the highest possible integrity.

General Handling

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]

-

Ventilation: Handle solid compounds and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation and minimize exposure to atmospheric moisture and oxygen.[12]

-

Avoid Contamination: Use clean, dry spatulas and glassware. Prevent cross-contamination by using dedicated equipment for specific compounds and by maintaining a clean workspace.[13]

-

Light Protection: Many organic molecules, especially those with nitrogen-containing functional groups, are sensitive to light.[14][15] Handle materials under subdued lighting and use amber-colored vials or wrap containers in aluminum foil to protect from UV and visible light.[16]

-

Inert Atmosphere: For highly sensitive derivatives or for long-term storage, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to prevent oxidation.

Storage Conditions

The appropriate storage conditions depend on the duration of storage and the physical form of the compound. The following table provides general recommendations. The causality behind these choices is to slow down chemical reactions, as degradation rates are significantly influenced by temperature.[16][17]

| Condition | Form | Temperature | Atmosphere | Container | Rationale |

| Short-Term | Solid (Neat) | 2-8 °C (Refrigerator) | Air or Inert | Tightly sealed, amber glass vial with a secure cap. | Reduces thermal degradation for day-to-day use while remaining easily accessible. |

| (Days to Weeks) | In Solution | 2-8 °C or -20 °C (Freezer) | Air or Inert | Tightly sealed, amber glass vial. | Solvent choice is critical; ensure the compound is soluble and stable at the storage temperature. |

| Long-Term | Solid (Neat) | -20 °C or -80 °C (Ultra-Low Freezer) | Inert Gas | Tightly sealed, amber glass vial, potentially overwrapped with Parafilm®. | Minimizes all forms of thermal degradation and oxidation for archival purposes.[12][13] |

| (Months to Years) | In Solution | -80 °C | Inert Gas | Tightly sealed, amber glass vial. | Recommended only if solution stability is confirmed. Freeze-thaw cycles should be minimized. |

Protocols for Formal Stability Assessment

Formal stability testing provides empirical data on how a compound changes over time under various environmental influences.[4] These studies are essential for establishing a retest period or shelf-life and are guided by the International Council for Harmonisation (ICH) guidelines.[5][18][19]

Experimental Workflow for Stability Studies

A typical stability study involves placing the compound under controlled conditions and testing it at specific intervals. The workflow ensures a systematic evaluation of the compound's stability profile.

Caption: General experimental workflow for a formal stability study.

Protocol: Long-Term and Accelerated Stability Study

This protocol provides a framework for assessing stability according to ICH Q1A(R2) guidelines.[19]

-

Material: Use a single, well-characterized batch of the amino-cyclobutanol derivative.

-

Container: Package the material in the proposed or simulated storage container (e.g., 4 mL amber glass vials with PTFE-lined caps).

-

Storage Conditions: Place samples into qualified stability chambers set to the following conditions:

-

Testing Schedule: Pull samples for analysis at specified time points.

-

Analytical Tests: At each time point, perform a suite of tests to monitor for changes.

-

Evaluation: Compare the results at each time point to the initial (T=0) data and pre-defined acceptance criteria. Significant changes in the accelerated condition may predict long-term instability.[20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and to establish the specificity of the analytical methods.[9][22][23] The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed and can be detected.[23]

-

Stock Solution: Prepare a stock solution of the amino-cyclobutanol derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 1 M HCl.

-

Heat at 60°C for a defined period (e.g., 2, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of 1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 1 M NaOH.

-

Heat at 60°C for a defined period.

-

Cool, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for a defined period, protected from light.

-

Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).[10]

-

Place a separate vial containing the stock solution in the oven.

-

Test at defined time points.

-

-

Photostability:

-

Expose the solid compound and the stock solution to a controlled light source that provides both visible and UV output, as specified in ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m²).[19][24]

-

Analyze the samples alongside a "dark" control stored in the same conditions but wrapped in foil.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS. The method is considered "stability-indicating" if it can separate all formed degradation products from the parent peak and from each other.

Key Analytical Methodologies

The ability to accurately monitor stability relies on robust analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying degradation products. A stability-indicating method, typically using a C18 column with a gradient elution of water and acetonitrile, must be developed and validated.[18][25]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for forced degradation studies, LC-MS provides the molecular weights of degradation products, offering crucial clues for their structural identification.[10][26]

-

Nuclear Magnetic Resonance (NMR): Used to definitively elucidate the chemical structure of significant degradation products that have been isolated.[10]

Conclusion